molecular formula C14H9Cl2N3 B11622826 N-(2,3-dichlorophenyl)quinazolin-4-amine

N-(2,3-dichlorophenyl)quinazolin-4-amine

Cat. No.: B11622826
M. Wt: 290.1 g/mol
InChI Key: NIXXUWRPJWRXRI-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 2,3-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to promote the reaction . The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved in its action include inhibition of DNA synthesis and interference with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dichlorophenyl group enhances its interaction with molecular targets, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19)

InChI Key

NIXXUWRPJWRXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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